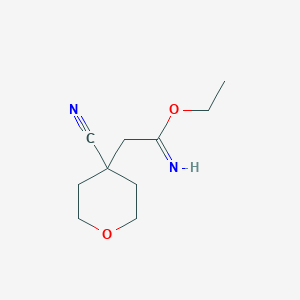
ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate is a chemical compound with the molecular formula C10H16N2O2. It is characterized by the presence of a tetrahydropyran ring, a cyano group, and an acetimidate moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Acetimidate Moiety: This step involves the reaction of the intermediate compound with ethyl chloroformate and ammonia or an amine under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the acetimidate moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate can be compared with similar compounds such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound lacks the cyano group and has different reactivity and applications.
Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetate: This compound has a similar structure but differs in the functional group attached to the tetrahydropyran ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
ethyl 2-(4-cyanooxan-4-yl)ethanimidate |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-9(12)7-10(8-11)3-5-13-6-4-10/h12H,2-7H2,1H3 |
Clave InChI |
JVSJYQYYBCNYCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)CC1(CCOCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



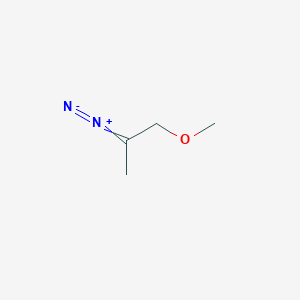
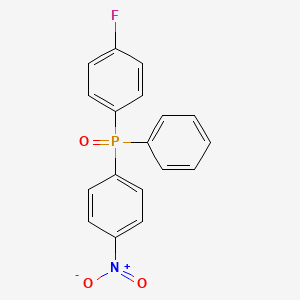

![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)

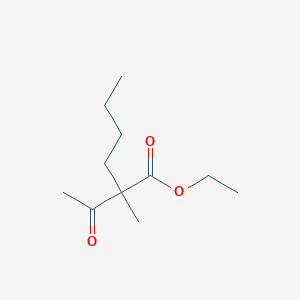
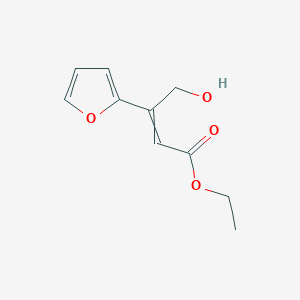
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
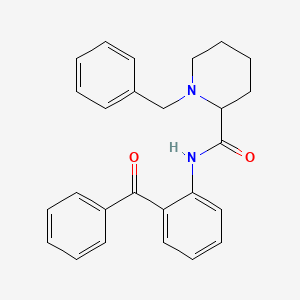
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

